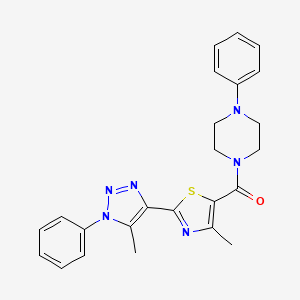

(4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(4-phenylpiperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a thiazole ring, a triazole ring, and a piperazine ring . It is part of a series of compounds that have been synthesized for their potential biological activity .

Synthesis Analysis

The synthesis of similar compounds involves a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds were synthesized from the corresponding thiazole aldehyde using the Ohira-Bestmann reagent .Molecular Structure Analysis

The structure of the synthesized compounds was determined by spectral analysis . The NMR spectrum of similar compounds shows specific peaks corresponding to the different functional groups present in the molecule .Chemical Reactions Analysis

The compound is part of a series of derivatives that have been screened for their in vitro cytotoxic activity against various cell lines . Some of the hybrids exhibited potent inhibitory activities .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure and the functional groups it contains. For instance, the presence of the triazole and thiazole rings suggests that the compound might exhibit aromaticity . The exact physical and chemical properties would need to be determined experimentally.科学的研究の応用

Drug Discovery

The triazole ring, a core structure in this compound, is known for its use in medicinal chemistry due to its resemblance to the amide bond, which is often found in bioactive molecules . The presence of a 1,2,3-triazole moiety can enhance the molecule’s stability and bioavailability, making it a valuable scaffold for drug development. This compound could be investigated for its potential as a lead compound in the development of new therapeutic agents.

Organic Synthesis

Triazoles are also significant in organic synthesis. They can act as ‘click chemistry’ components, facilitating the creation of diverse chemical libraries through highly specific and efficient reactions . This compound could be used to synthesize novel organic molecules with potential applications in various chemical industries.

Polymer Chemistry

The robustness of the triazole ring makes it suitable for incorporation into polymers, potentially resulting in materials with enhanced thermal stability and chemical resistance . Research into the use of this compound in polymer chains could lead to the development of new materials with unique properties.

Supramolecular Chemistry

Triazoles are known to engage in hydrogen bonding, which is a key interaction in supramolecular assemblies . This compound could be used to design new supramolecular structures with specific functions, such as molecular recognition or self-assembly processes.

Bioconjugation

The compound’s structure suggests potential utility in bioconjugation strategies, where it could be used to link biomolecules with other chemical entities . This application could be particularly useful in the development of targeted drug delivery systems or the creation of diagnostic tools.

Fluorescent Imaging

Compounds containing triazole rings have been utilized in fluorescent imaging due to their ability to act as fluorophores . This compound could be modified to serve as a fluorescent probe for imaging in biological systems, aiding in the study of cellular processes.

Chemical Biology

In chemical biology, small molecules like this compound can be used to modulate biological systems in a controlled manner . It could be explored for its ability to interact with specific proteins or enzymes, providing insights into their function and potentially leading to the discovery of new drug targets.

Materials Science

The inherent stability and aromatic character of the triazole ring make it an interesting candidate for the development of new materials . This compound could be investigated for its potential use in creating advanced materials with specific electronic or mechanical properties.

作用機序

Target of Action

Similar compounds containing imidazole and triazole rings have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, 1,2,4-triazole derivatives have been reported to bind to the iron in the heme moiety of CYP-450 .

Biochemical Pathways

For instance, angiotensin II receptor antagonists, which contain similar heterocyclic rings, have been reported to inhibit angiotensin-converting enzyme (ACE) and influence the renin–angiotensin system, which plays an important role in the regulation of cardiovascular homeostasis .

Pharmacokinetics

Imidazole, a similar heterocyclic moiety, is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of this compound .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activity against various cancer cell lines .

特性

IUPAC Name |

[4-methyl-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6OS/c1-17-22(24(31)29-15-13-28(14-16-29)19-9-5-3-6-10-19)32-23(25-17)21-18(2)30(27-26-21)20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMNINOUHWPMDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=CC=C3)C)C(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine](/img/structure/B3003117.png)

![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B3003120.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B3003121.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B3003124.png)

![Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3003126.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B3003132.png)

![3-methyl-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3003134.png)